molecular formula C16H16BrNOS B5049620 2-[(3-bromobenzyl)thio]-N-(2-methylphenyl)acetamide

2-[(3-bromobenzyl)thio]-N-(2-methylphenyl)acetamide

Cat. No.: B5049620
M. Wt: 350.3 g/mol
InChI Key: KNWZSOIZPMVALI-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The specific compound you’re asking about also includes a thioether group (R-S-R’) and a bromobenzyl group, which suggests it may have unique reactivity .


Chemical Reactions Analysis

Amides can undergo a variety of reactions, including hydrolysis, especially under acidic or basic conditions . The bromine atom in the bromobenzyl group makes that carbon more susceptible to nucleophilic attack, which could lead to substitution or elimination reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally. Without specific data for this compound, we can only predict that it would have properties similar to other amides and bromobenzylic compounds .

Safety and Hazards

Like many organic compounds, this compound should be handled with care. It’s likely that it should be kept away from heat and open flames. The compound may also pose risks if ingested, inhaled, or if it comes into contact with skin .

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c1-12-5-2-3-8-15(12)18-16(19)11-20-10-13-6-4-7-14(17)9-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWZSOIZPMVALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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